2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559645
InChI: InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)/b12-5+
SMILES:
Molecular Formula: C9H8F2N2O2
Molecular Weight: 214.17 g/mol

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

CAS No.:

Cat. No.: VC16559645

Molecular Formula: C9H8F2N2O2

Molecular Weight: 214.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid -

Specification

Molecular Formula C9H8F2N2O2
Molecular Weight 214.17 g/mol
IUPAC Name (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid
Standard InChI InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)/b12-5+
Standard InChI Key LSTGHCMWOIFMAN-LFYBBSHMSA-N
Isomeric SMILES C/C(=N\NC1=CC(=C(C=C1)F)F)/C(=O)O
Canonical SMILES CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid, reflects its E-configuration around the hydrazone double bond. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₈F₂N₂O₂
Molecular Weight214.17 g/mol
CAS Number1245652-55-4
SMILES NotationCC(=NNC1=CC(=C(C=C1)F)F)C(=O)O
InChI KeyLSTGHCMWOIFMAN-LFYBBSHMSA-N

The canonical SMILES string indicates a propanoic acid moiety linked via a hydrazone group to a 3,4-difluorophenyl ring. The E-isomer is stabilized by conjugation between the hydrazone nitrogen and the carbonyl group, a feature common to hydrazone derivatives.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, computational models predict characteristic absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups. The fluorine atoms on the aromatic ring would likely produce distinct signals in ¹⁹F NMR spectra, with chemical shifts typical of meta- and para-fluorine substituents.

Synthesis and Preparation

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the hydrazone forms exclusively in the E-configuration.

  • Purification: Removing unreacted starting materials and byproducts, given the compound’s moderate polarity.

Physical and Chemical Properties

Physicochemical Parameters

  • Melting Point: Likely between 150–200°C, based on aromatic hydrazones.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water .

Stability and Reactivity

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data exist, but precautions include:

  • Avoiding water contamination: Use closed-system handling .

  • Waste disposal: Incineration in facilities with flue gas scrubbing .

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